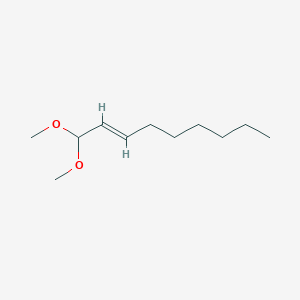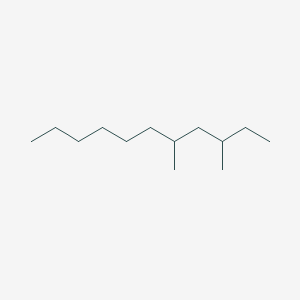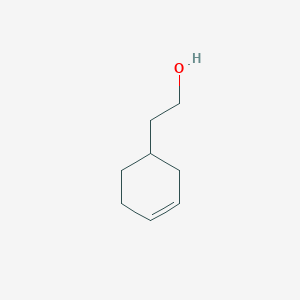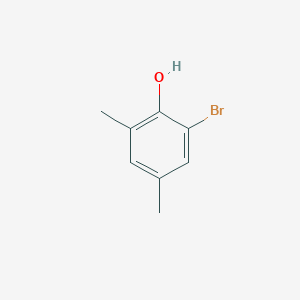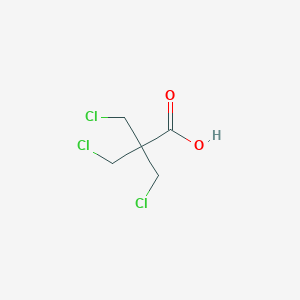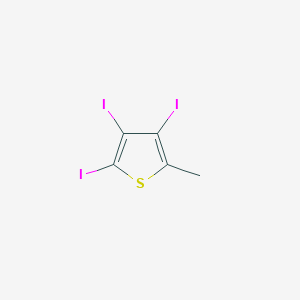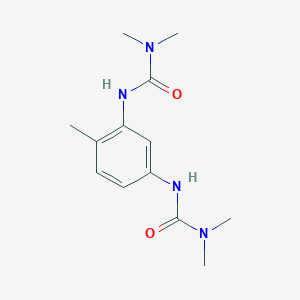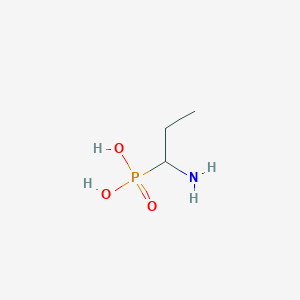
Ambucaine
Vue d'ensemble
Description
Ambucaine is a chemical compound with the molecular formula C17H28N2O3 . It is also known by other names such as 2-butoxy-4-aminobenzoic acid b-diethylaminoethyl ester, b-diethylaminoethyl 2-butoxy-4-aminobenzoate, 2-diethylaminoethyl 4-amino-2-n-butoxybenzoate, and ambutoxate .
Molecular Structure Analysis
The molecular structure of Ambucaine consists of 17 carbon atoms, 28 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The exact structure can be represented by the canonical SMILES string: CCCCOC1=C(C=CC(=C1)N)C(=O)OCCN(CC)CC .
Physical And Chemical Properties Analysis
Ambucaine has a molecular weight of 308.4 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the retrieved sources.
Applications De Recherche Scientifique
Dobutamine in Cardiac Surgery : A study by Modine et al. (2005) showed that dobutamine improves thoracic aortic blood flow during off-pump coronary artery bypass surgery.
Anti-inflammatory and Smooth Muscle Relaxant Activities : Research by Leal et al. (2003) investigated the anti-inflammatory and smooth muscle relaxant activities of hydroalcoholic extract and constituents from Amburana cearensis.
Herbal Medicine for Depression, Anxiety, and Insomnia : A review by Sarris et al. (2011) examined the psychopharmacology and clinical evidence of herbal medicines for treating depression, anxiety, and insomnia.
Intravenous Use of Amrinone for Heart Treatment : A study by Mancini et al. (1985) looked into the use of amrinone, a nonadrenergic, nonglycosidic agent, for treating left ventricular failure.
Amrinone and Dobutamine in Coronary Artery Surgery : Dupuis et al. (1992) compared the effectiveness of amrinone and dobutamine in treating low cardiac output following coronary artery surgery in their study.
Outpatient Dobutamine and Dopamine Infusions : Applefeld et al. (1987) reported on the use of ambulatory dobutamine and dopamine infusions in patients with advanced congestive heart failure in their research.
Comparison of Amrinone and Dobutamine in Heart Failure : Klein et al. (1981) compared the hemodynamic effects of amrinone and dobutamine in patients with chronic congestive heart failure in their study.
Safety And Hazards
Propriétés
IUPAC Name |
2-(diethylamino)ethyl 4-amino-2-butoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-4-7-11-21-16-13-14(18)8-9-15(16)17(20)22-12-10-19(5-2)6-3/h8-9,13H,4-7,10-12,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMQPGUWYWFPEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)N)C(=O)OCCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152280 | |
| Record name | Ambucaine [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ambucaine | |
CAS RN |
119-29-9 | |
| Record name | Ambucaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ambucaine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ambucaine [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMBUCAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7G4B57ZCB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




